molecular formula C14H13NO2 B14767912 5-Acetyl-1-(m-tolyl)pyridin-2(1H)-one

5-Acetyl-1-(m-tolyl)pyridin-2(1H)-one

Cat. No.: B14767912
M. Wt: 227.26 g/mol
InChI Key: BNBRSEQAFKUVEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetyl-1-(m-tolyl)pyridin-2(1H)-one is an organic compound that belongs to the class of pyridinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-1-(m-tolyl)pyridin-2(1H)-one typically involves the reaction of m-tolyl derivatives with pyridinone precursors under specific conditions. Common synthetic routes may include:

    Aldol Condensation: Combining m-tolyl ketones with pyridinone derivatives in the presence of a base.

    Friedel-Crafts Acylation: Using acetyl chloride and a Lewis acid catalyst to introduce the acetyl group.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. This may include:

    Continuous Flow Synthesis: Utilizing continuous reactors to maintain consistent reaction conditions.

    Catalytic Processes: Employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-1-(m-tolyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding acids or ketones using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the acetyl group to an alcohol using reducing agents such as sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products Formed

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Acetyl-1-(m-tolyl)pyridin-2(1H)-one depends on its specific application:

    Biological Activity: May interact with specific enzymes or receptors, inhibiting or activating biological pathways.

    Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylpyridine: Similar structure but lacks the m-tolyl group.

    1-(m-Tolyl)pyridin-2(1H)-one: Similar structure but lacks the acetyl group.

Uniqueness

5-Acetyl-1-(m-tolyl)pyridin-2(1H)-one is unique due to the presence of both the acetyl and m-tolyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

5-acetyl-1-(3-methylphenyl)pyridin-2-one

InChI

InChI=1S/C14H13NO2/c1-10-4-3-5-13(8-10)15-9-12(11(2)16)6-7-14(15)17/h3-9H,1-2H3

InChI Key

BNBRSEQAFKUVEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C=CC2=O)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.